2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol
Overview
Description
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a homopiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol typically involves multiple steps. One common method starts with the reaction of 1,2-cyclohexanedione with 3-amino-5-(trifluoromethyl)pyridine to form an intermediate. This intermediate is then subjected to further reactions to construct the homopiperazine ring . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to improve yield and efficiency, possibly incorporating advanced techniques such as microwave-assisted synthesis or continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The homopiperazine moiety contributes to the compound’s overall stability and bioavailability, facilitating its effects within biological systems .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound shares the trifluoromethyl-pyridine structure but differs in the attached piperazine moiety.
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine: Another related compound with a similar trifluoromethyl-pyridine core but different substituents.
Uniqueness
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol is unique due to the presence of both the homopiperazine and ethan-1-ol groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c14-13(15,16)11-2-3-12(17-10-11)19-5-1-4-18(6-7-19)8-9-20/h2-3,10,20H,1,4-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTFBPWRLMWPMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)C(F)(F)F)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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